N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a furan ring, a benzo[d]thiazole moiety, and a diethylaminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step often starts with the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate compound with diethylaminoethyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a dihydrobenzo[d]thiazole derivative.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological macromolecules makes it useful in the investigation of enzyme functions and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, while the benzo[d]thiazole and furan rings can participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of proteins or other macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)-N-(benzothiazol-2-yl)furan-2-carboxamide
- N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide
- N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride stands out due to its specific combination of functional groups. The presence of both the benzo[d]thiazole and furan rings, along with the diethylaminoethyl group, provides a unique set of chemical properties and biological activities that are not found in other compounds with similar structures.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-4-21(5-2)10-11-22(18(23)16-7-6-12-24-16)19-20-15-9-8-14(3)13-17(15)25-19;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGHWFKBEZOSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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